![molecular formula C18H17NO3 B2711481 2-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 922014-44-6](/img/structure/B2711481.png)
2-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
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Description
2-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, BDDE, and has been synthesized through various methods.
Scientific Research Applications
Synthesis and Computational Analysis
The synthesis of novel compounds through reactions involving 2-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone has been a subject of interest. For instance, Halim & Ibrahim (2017) detailed the synthesis of a new derivative of heteroannulated chromone, achieved efficiently from a condensation reaction involving related compounds. This study also provided insights into the compound's electronic structure and properties through Density Functional Theory (DFT) calculations, highlighting its potential in nonlinear optical (NLO) applications and electronic absorption spectra analysis (Halim & Ibrahim, 2017).
Chemical Reactions and Potential Applications
Research has also focused on the chemical reactivity of compounds structurally related to 2-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone. Guastavino, Barolo, & Rossi (2006) described a one-pot synthesis method for obtaining 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones, showcasing the versatility of related compounds in synthesizing complex molecular structures (Guastavino, Barolo, & Rossi, 2006).
Novel Derivatives and Their Properties
Further explorations into the synthesis of novel derivatives include studies by Abadi, Hegazy, & El-Zaher (2005), who synthesized derivatives with nitric oxide releasing properties, exploring their analgesic and anti-inflammatory potential without delving into drug usage specifics (Abadi, Hegazy, & El-Zaher, 2005). This research demonstrates the compound's utility in creating pharmacologically relevant molecules while emphasizing the scientific approach to understanding their mechanisms.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(11-13-7-8-16-17(10-13)22-12-21-16)19-9-3-5-14-4-1-2-6-15(14)19/h1-2,4,6-8,10H,3,5,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPBCAVAYHAWIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone |
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